molecular formula C3HO2- B1239298 Propynoate

Propynoate

Cat. No.: B1239298
M. Wt: 69.04 g/mol
InChI Key: UORVCLMRJXCDCP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Propynoate esters, such as methyl this compound and ethyl this compound, are versatile organic compounds and highly valuable building blocks in chemical synthesis . These reagents are the ester derivatives of propiolic acid (propynoic acid) and are characterized by an electrophilic alkyne group, making them excellent substrates for a wide range of cycloaddition and coupling reactions . A primary research application of this compound esters is their use as potent dienophiles in [4+2] Diels-Alder reactions, facilitating the construction of complex six-membered carbocycles . Furthermore, they are pivotal in the synthesis of various heterocyclic compounds through 1,3-dipolar cycloadditions and other cyclization protocols, which are crucial frameworks in pharmaceutical and material science research . They also undergo photochemical rearrangements and other reactions to form complex, bridged phosphines and other bicyclic structures, showcasing their utility in advanced synthetic methodology development . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C3HO2-

Molecular Weight

69.04 g/mol

IUPAC Name

prop-2-ynoate

InChI

InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5)/p-1

InChI Key

UORVCLMRJXCDCP-UHFFFAOYSA-M

SMILES

C#CC(=O)[O-]

Canonical SMILES

C#CC(=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Solvent Effects

Solvent polarity significantly influences product distribution (Table 1):

SolventProduct 3 Yield (%)Product 4 Yield (%)
DMSO970
2-Pyrrolidone4419
Toluene075

Key Insight : Polar solvents (e.g., DMSO) favor 3 , while nonpolar solvents (e.g., toluene) favor 4 .

Temperature and Time

In DMSO, prolonged reaction time at room temperature increases 3 yield (Table 2):

Temperature (°C)Time (h)Product 3 Yield (%)
252482
1002497

Higher temperatures accelerate the conversion to 3 , achieving near-quantitative yields .

Catalyst Efficiency

Phosphine catalysts impact reaction outcomes (Table 3):

PhosphineYield of 3 (%)
Triphenylphosphine82
Tri(p-fluorophenyl)phosphine78
Tributylphosphine<10

Electron-deficient phosphines (e.g., PPh₃) outperform alkylphosphines due to enhanced stabilization of zwitterionic intermediates .

Mechanistic Pathway

The reaction proceeds via a stepwise mechanism (Scheme 2):

  • Zwitterion Formation : PPh₃ attacks ethyl propynoate, generating a vinylphosphonium intermediate.

  • Michael Addition : Phthalimidate anion adds to the α-position, forming 4 .

  • Second Nucleophilic Attack : Another phthalimide anion displaces PPh₃, yielding 3 .

Polar solvents stabilize charged intermediates, explaining the solvent-dependent selectivity .

Substrate Scope and Limitations

  • Compatible Nucleophiles : Phthalimide, maleimide, benzylamine.

  • Incompatible Substrates : Methyl-/phenyl-substituted propynoates fail to react.

  • Stereochemical Control : Initial attempts with chiral phosphines yielded racemic products, but asymmetric synthesis remains under investigation .

Q & A

Q. How to design cross-disciplinary studies on this compound's environmental and pharmacological impacts?

  • Methodological Answer :
  • Team Structure : Include chemists, ecotoxicologists, and pharmacologists.
  • Unified Metrics : Standardize toxicity endpoints (e.g., LC50, EC50).
  • Data Integration : Use systems biology tools (e.g., QSAR models) to predict multi-scale effects.
    Example cross-disciplinary framework:
      1. Environmental Chemistry: Measure hydrolysis half-life in simulated ecosystems.  
      2. Pharmacology: Assess cytotoxicity in human cell lines.  
      3. Systems Analysis: Model bioaccumulation risks. [[14, 19]].  

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propynoate
Reactant of Route 2
Propynoate

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